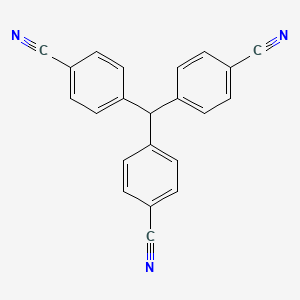

4,4',4''-Methanetriyltribenzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

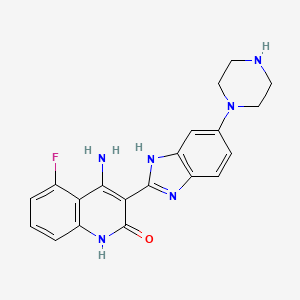

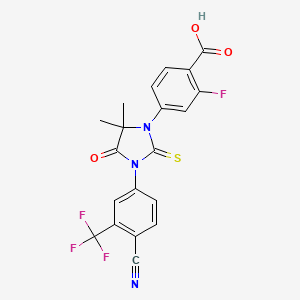

4,4’,4’'-Methanetriyltribenzonitrile is a chemical compound with the molecular formula C22H13N3 . It has an average mass of 319.359 Da and a monoisotopic mass of 319.110962 Da .

Molecular Structure Analysis

The molecular structure of 4,4’,4’'-Methanetriyltribenzonitrile consists of 22 carbon atoms, 13 hydrogen atoms, and 3 nitrogen atoms . The exact structure can be found in various chemical databases .Physical and Chemical Properties Analysis

4,4’,4’'-Methanetriyltribenzonitrile has a density of 1.2±0.1 g/cm3, a boiling point of 545.6±50.0 °C at 760 mmHg, and a flash point of 262.2±24.0 °C . It has a molar refractivity of 94.5±0.4 cm3, a polar surface area of 71 Å2, and a molar volume of 255.7±5.0 cm3 .Aplicaciones Científicas De Investigación

Research on dimethylaminobenzonitrile (a molecule structurally related to 4,4',4''-Methanetriyltribenzonitrile) reveals significant changes in geometry upon excitation from the ground electronic state to the first excited singlet state, suggesting potential applications in photochemical studies and electronic transitions (Warren, Bernstein & Seeman, 1988).

Methane storage technologies, including adsorption processes, are being researched for environmental applications. This includes the development of efficient adsorbents like activated carbons and metal-organic frameworks, which could be explored for adsorption characteristics of this compound (Choi et al., 2016).

A study on SBA-15, a mesoporous adsorbent, adapted for the capture/separation of CO2 and CH4, could provide insights into the adsorption potential of this compound for greenhouse gases (Liu et al., 2007).

Catalytic oxidation of methane under mild conditions, which involves a variety of catalysts and reaction conditions, might be relevant for studying the reactivity of this compound in similar oxidative environments (Nizova, Süss-Fink & Shul’pin, 1997).

Theoretical investigations on the adsorption of methane on functionalized nanotubes suggest a potential area of study for the adsorption properties of this compound, especially when considering its interaction with hydrocarbon molecules (Mahdavifar & Haghbayan, 2012).

Safety and Hazards

4,4’,4’'-Methanetriyltribenzonitrile is classified as having acute toxicity (oral, Category 4, H302), which means it is harmful if swallowed . Safety measures include wearing protective gloves, clothing, and eye protection, and avoiding dust formation . In case of contact with eyes, rinse cautiously with water for several minutes .

Propiedades

IUPAC Name |

4-[bis(4-cyanophenyl)methyl]benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H13N3/c23-13-16-1-7-19(8-2-16)22(20-9-3-17(14-24)4-10-20)21-11-5-18(15-25)6-12-21/h1-12,22H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIJQDIWAJCTWAB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(C2=CC=C(C=C2)C#N)C3=CC=C(C=C3)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10150404 |

Source

|

| Record name | 4,4',4''-Methanetriyltribenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10150404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113402-31-6 |

Source

|

| Record name | Letrozole specified impurity B [EP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113402316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4',4''-Methanetriyltribenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10150404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4',4''-METHANETRIYLTRIBENZONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95R62HNG30 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2S,4S,5R)-2-Chloro-5-(4-methylbenzoyl)oxyoxan-4-yl] 4-methylbenzoate](/img/structure/B601083.png)